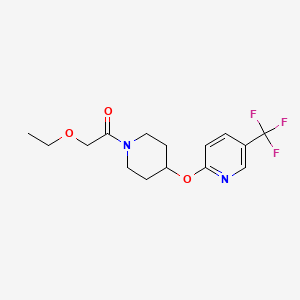

2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the trifluoromethyl group often imparts unique biological activities and enhances the metabolic stability of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 5-(trifluoromethyl)pyridine intermediate. This can be achieved through various methods, including the reaction of trifluoromethylated reagents with pyridine derivatives.

Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine or piperidine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyridine moieties can effectively inhibit bacterial growth and fungal infections, making them promising candidates for developing new antimicrobial agents .

Central Nervous System Disorders

There is growing evidence that compounds like 2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone may have neuroprotective effects. They could potentially be used in treating conditions such as Alzheimer's disease and other cognitive impairments due to their ability to modulate neurotransmitter systems .

Metabolic Syndrome Treatment

The compound has been studied for its potential in treating metabolic disorders, including type 2 diabetes and obesity. It may work by inhibiting specific enzymes involved in glucose metabolism and lipid regulation, thereby improving insulin sensitivity .

Case Study 1: Antimicrobial Evaluation

A study synthesized several novel derivatives based on piperidine and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting that similar compounds could be developed into effective antimicrobial agents .

Case Study 2: CNS Activity

Another research study focused on the neuroprotective properties of piperidine derivatives, demonstrating that they could reduce oxidative stress in neuronal cells, which is a key factor in neurodegenerative diseases. The study highlighted the potential of these compounds in treating Alzheimer's disease through their antioxidant mechanisms .

Mécanisme D'action

The mechanism of action of 2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethoxy-1-(4-(pyridin-2-yl)oxy)piperidin-1-yl)ethanone: Lacks the trifluoromethyl group, resulting in different biological activity and metabolic stability.

2-Ethoxy-1-(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Contains a methyl group instead of a trifluoromethyl group, leading to variations in pharmacological properties.

Uniqueness

The presence of the trifluoromethyl group in 2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. These characteristics make it a valuable compound for various scientific and industrial applications.

Activité Biologique

2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 1421528-70-2, is a compound of interest due to its potential biological activities. The incorporation of the trifluoromethyl group and the piperidine moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F3N2O3, with a molecular weight of approximately 348.31 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.

The biological activity of this compound may be attributed to its structural components:

- Trifluoromethyl Group : Enhances binding affinity to various biological targets, potentially improving efficacy in inhibiting enzymes or receptors.

- Piperidine Ring : Commonly found in many pharmaceuticals, it may facilitate interactions with neurotransmitter systems or other cellular pathways.

Inhibition Studies

Inhibitory assays have demonstrated that trifluoromethyl-containing compounds can significantly enhance activity against various enzymes. For example, SAR studies have shown that the inclusion of a -CF3 group increases potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar enhanced inhibitory effects.

Case Studies

A recent phase I clinical trial involving compounds with similar structures reported adverse events such as nausea and diarrhea but also noted favorable preliminary antitumor activity . The maximum tolerated dose was established, indicating a safe dosing range for further exploration.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-ethoxy-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c1-2-22-10-14(21)20-7-5-12(6-8-20)23-13-4-3-11(9-19-13)15(16,17)18/h3-4,9,12H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJBIDZTBWSJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.